Oxetan-3-ylmethanethiol

Description

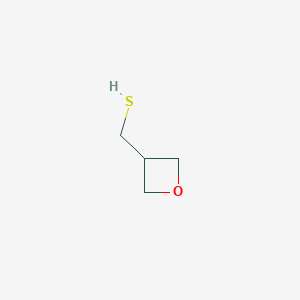

Structure

2D Structure

Properties

IUPAC Name |

oxetan-3-ylmethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c6-3-4-1-5-2-4/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGWMUOKWPCMHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1890079-79-4 | |

| Record name | (oxetan-3-yl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of Oxetan 3 Ylmethanethiol

Ring-Opening Reactions of the Oxetane (B1205548) Core

The reactivity of the oxetane ring in Oxetan-3-ylmethanethiol is largely dictated by its inherent ring strain, which is comparable to that of oxiranes and significantly greater than that of tetrahydrofurans. beilstein-journals.org This strain makes the oxetane susceptible to ring-opening reactions under various conditions, a factor that is both a synthetic opportunity and a stability concern. beilstein-journals.orgwikipedia.org

Nucleophilic Ring-Opening Pathways

The oxetane ring can be opened by nucleophiles, a reaction that is often catalyzed by acids. beilstein-journals.orgmagtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen atom. magtech.com.cn In the presence of an acid, even weak nucleophiles can open the ring, often with a preference for attacking the more substituted carbon due to electronic effects. magtech.com.cn The regioselectivity of these reactions is a key consideration in synthetic applications. magtech.com.cn

For instance, studies on related oxetane systems have shown that nucleophilic attack can be highly regioselective. In the case of unsymmetrical oxetanes, strong nucleophiles favor the less substituted carbon, while acid-catalyzed reactions with weaker nucleophiles can lead to attack at the more substituted position. magtech.com.cn This principle is crucial for predicting the outcome of reactions involving this compound.

It has been noted that the presence of an internal nucleophile can facilitate ring-opening, especially under acidic conditions. nih.govnih.gov In the context of this compound, the thiol group itself could potentially act as an internal nucleophile, although this specific intramolecular reaction pathway requires further investigation.

Stability of the Oxetane Ring under Various Conditions

The stability of the oxetane ring is a critical factor in its synthetic utility. Generally, oxetanes are more stable than epoxides but more reactive than larger cyclic ethers like tetrahydrofuran. beilstein-journals.org They exhibit notable stability under basic conditions. chemrxiv.orgutexas.edu However, the ring is prone to opening under acidic conditions, a characteristic that has been a significant consideration in synthetic strategies. nih.govdigitellinc.com

Research has shown that the substitution pattern on the oxetane ring plays a crucial role in its stability. nih.gov For example, 3,3-disubstituted oxetanes are generally more stable because the substituents sterically hinder the approach of external nucleophiles to the antibonding orbital of the C-O bond. nih.gov While this compound is monosubstituted at the 3-position, the principles of steric and electronic effects still apply.

The oxetane moiety has demonstrated tolerance to a range of reaction conditions typically used in organic and medicinal chemistry, including some oxidations, reductions, alkylations, and acylations, provided that harsh acidic conditions are avoided. chemrxiv.org This robustness allows for the incorporation of the oxetane ring early in a synthetic sequence. utexas.edu

| Condition | Stability of Oxetane Ring | Reference |

| Basic Conditions | Generally Stable | chemrxiv.orgutexas.edu |

| Acidic Conditions | Prone to Ring-Opening | nih.govdigitellinc.com |

| Presence of Strong Nucleophiles | Susceptible to Ring-Opening | magtech.com.cn |

| High Temperatures | Can lead to decomposition | wikipedia.org |

| Palladium Catalysis | Stable under certain cross-coupling conditions | nih.gov |

Chemical Transformations of the Thiol Group

The thiol group (-SH) in this compound is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, alkylation, and acylation. wikipedia.orgchemistrysteps.com

Oxidation Reactions of the Thiol Moiety

Thiols are readily oxidized. wikipedia.org Mild oxidizing agents, such as iodine or bromine, in the presence of a base, can convert thiols to disulfides (R-S-S-R). wikipedia.orgbyjus.com This oxidative coupling is a common reaction for thiols. chemistrysteps.com

Stronger oxidizing agents, like hydrogen peroxide or sodium hypochlorite, can oxidize the thiol group further to sulfonic acids (RSO₃H). wikipedia.orgvedantu.com The sulfur atom in thiols can also be oxidized to sulfoxides and sulfones. chemistrysteps.commasterorganicchemistry.com For example, reaction with hydrogen peroxide at room temperature can yield a sulfoxide, which can be further oxidized to a sulfone using a peroxyacid. libretexts.org

| Oxidizing Agent | Product | Reference |

| Iodine (I₂) / Bromine (Br₂) | Disulfide (RSSR) | wikipedia.orgbyjus.com |

| Hydrogen Peroxide (H₂O₂) | Sulfonic Acid (RSO₃H) or Sulfoxide (R₂SO) | wikipedia.orglibretexts.org |

| Sodium Hypochlorite (NaOCl) | Sulfonic Acid (RSO₃H) | chemistrysteps.com |

| Peroxyacids | Sulfone (R₂SO₂) | libretexts.org |

Alkylation and Acylation of the Sulfhydryl Group

The sulfur atom of the thiol group is highly nucleophilic, making it susceptible to alkylation and acylation reactions. chemistrysteps.commasterorganicchemistry.com Thiolates, formed by deprotonating the thiol with a base, are excellent nucleophiles and readily react with alkyl halides in Sₙ2 reactions to form thioethers. masterorganicchemistry.com This is a common method for preparing sulfides. libretexts.org

Acylation of the thiol group can also be achieved, leading to the formation of thioesters. These reactions are analogous to the acylation of alcohols but with the sulfur atom acting as the nucleophile.

Formation of Thioethers and Disulfides

As mentioned, the formation of thioethers (sulfides) is a primary reaction of the thiol group, typically proceeding through alkylation of the corresponding thiolate. masterorganicchemistry.comlibretexts.org The reaction of a thiolate with an alkyl halide is a classic example of the Williamson ether synthesis, but for sulfur. masterorganicchemistry.com

Disulfides are formed through the oxidation of thiols. libretexts.orglibretexts.org This reaction is particularly important in biological systems, where disulfide bridges between cysteine residues play a crucial role in protein structure. chemistrysteps.comlibretexts.org The interconversion between thiols and disulfides is a redox process, with the thiol being the reduced form and the disulfide being the oxidized form. libretexts.org

Electrophilic and Radical Reactions Involving the Oxetane-3-ylmethanethiol Scaffold

The oxetane-3-ylmethanethiol scaffold possesses two primary sites for reaction: the sulfur atom of the thiol group, which is nucleophilic, and the oxetane ring, which can undergo ring-opening under certain conditions or participate in radical reactions.

The thiol group readily undergoes reactions with various electrophiles. For instance, in a manner analogous to the lithium-catalyzed alkylation of thiols with 3-aryloxetan-3-ols, it is expected that the thiol of this compound can be alkylated, arylated, or otherwise functionalized at the sulfur atom. beilstein-journals.orgnih.gov These reactions would typically proceed via a thiolate intermediate, generated by deprotonation of the thiol with a suitable base.

Furthermore, the thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds. The addition of the thiolate to the electrophilic β-carbon of the Michael acceptor would yield the corresponding thioether adduct. Oxidation of the thiol group to the corresponding sulfonic acid or other oxidized sulfur species is also a feasible transformation under appropriate oxidizing conditions.

Radical reactions involving the oxetane scaffold have also been explored. The generation of radicals from oxetanes can be achieved through various methods, including the use of a vitamin B12-derived cobalt catalyst for ring-opening. beilstein-journals.org While this typically leads to the cleavage of the oxetane ring, it highlights the potential for radical generation. More relevant to the intact oxetane-3-ylmethanethiol scaffold is the possibility of radical formation at the C-H bonds alpha to the ring oxygen. thieme-connect.de These positions are activated towards hydrogen atom abstraction.

Additionally, the thiol group itself can participate in radical reactions. Thiols are well-known to undergo radical addition to alkenes and alkynes, a process often initiated by light or a radical initiator. In the context of this compound, this would involve the formation of a thiyl radical (RS•), which can then add across a double or triple bond.

A summary of potential electrophilic and radical reactions is presented in the table below.

| Reaction Type | Reactant | Product Type | Probable Mechanism |

| Electrophilic Reactions | |||

| Alkylation | Alkyl halide | Thioether | SN2 |

| Michael Addition | α,β-Unsaturated carbonyl | Thioether adduct | Conjugate addition |

| Oxidation | Oxidizing agent (e.g., H₂O₂) | Sulfonic acid | Oxidation |

| Radical Reactions | |||

| Addition to Alkenes | Alkene | Thioether | Radical chain reaction |

| Hydrogen Abstraction | Radical initiator | Carbon-centered radical | Hydrogen atom transfer |

Computational Chemistry and Theoretical Studies on Oxetan 3 Ylmethanethiol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are frequently employed for this purpose. For oxetan-3-ylmethanethiol, DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can elucidate its electronic landscape.

These calculations can determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, these computational methods can map the electron density distribution, revealing the electron-rich and electron-deficient regions of the molecule. The electronegative oxygen atom in the oxetane (B1205548) ring and the sulfur atom in the thiol group are expected to be electron-rich centers. A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions, highlighting the sites susceptible to electrophilic and nucleophilic attack.

Other electronic properties that can be calculated include the heat of formation, chemical hardness, and dipole moment, all of which contribute to a comprehensive understanding of the molecule's electronic character.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules.)

| Property | Value | Unit |

| HOMO Energy | -8.5 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap | 8.0 | eV |

| Dipole Moment | 1.9 | Debye |

| Heat of Formation (gas phase) | -120.5 | kJ/mol |

| Chemical Hardness | 4.0 | eV |

Conformational Analysis and Energetics

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. The oxetane ring in this compound is not planar but exists in a puckered conformation to relieve ring strain. The degree of puckering can be influenced by substituents.

Computational methods can systematically explore the conformational space of this compound by rotating the bonds, particularly the C-C bond connecting the side chain to the ring and the C-S bond. For each conformation, the energy can be calculated to identify the low-energy, stable structures. The results of such an analysis are typically presented as a potential energy surface, showing the e

Future Research Directions and Emerging Trends in Oxetan 3 Ylmethanethiol Chemistry

Development of Novel and Green Synthetic Methodologies

A significant trend in modern chemistry is the move towards sustainable and environmentally friendly manufacturing processes. businessresearchinsights.com The synthesis of oxetane-containing molecules is increasingly focused on greener methods that reduce waste, avoid hazardous reagents, and are more energy-efficient. businessresearchinsights.com

Future research in the synthesis of oxetan-3-ylmethanethiol and its precursors is likely to prioritize these green principles. A notable advancement in the synthesis of key oxetane (B1205548) intermediates is the development of a one-step, gold-catalyzed method to produce oxetan-3-ones from readily available propargylic alcohols. nih.gov This reaction can be performed in an 'open flask' without the need to exclude air or moisture, representing a significant step forward from multi-step, lower-yield methods that may involve hazardous reagents like α-diazo ketones. nih.gov

The development of such methodologies is crucial for producing this compound on a larger scale and at a lower cost. The focus will be on creating pathways that are not only efficient but also align with the principles of green chemistry, potentially utilizing bio-derived starting materials to reduce the carbon footprint of the synthesis process. businessresearchinsights.com

Table 1: Comparison of Synthetic Methodologies for Oxetane-3-one Precursor

| Feature | Traditional Methods | Gold-Catalyzed Method |

|---|---|---|

| Starting Materials | Highly functionalized substrates | Readily available propargylic alcohols nih.gov |

| Number of Steps | Multiple (e.g., 4-5 steps) nih.gov | One-step nih.gov |

| Reaction Conditions | Often requires inert atmosphere | 'Open flask' (no exclusion of air/moisture) nih.gov |

| Reagent Hazard | May use hazardous diazo ketones nih.gov | Avoids hazardous diazo substrates nih.gov |

Exploration of New Reactivity Pathways and Derivatizations

The oxetane ring is known for its unique dual behavior: it can act as a stable scaffold in drug molecules or as a reactive intermediate that undergoes ring-opening reactions. acs.orgnih.gov This reactivity, driven by the inherent ring strain comparable to that of epoxides, allows for a variety of chemical transformations. researchgate.net Future research will undoubtedly focus on further exploring the reactivity of the this compound moiety.

The presence of the nucleophilic thiol group in conjunction with the electrophilic oxetane ring opens up possibilities for novel intramolecular reactions to form bicyclic sulfur-containing heterocycles. Furthermore, the oxetane ring itself can be opened by various nucleophiles under Lewis acid catalysis, a field where new protocols are continuously being developed. researchgate.net This allows for the creation of a diverse array of derivatives with distinct structural and functional properties.

A key trend is the development of new, versatile oxetane building blocks to expand the accessible chemical space. nih.gov For this compound, this could involve transformations of the thiol group (e.g., oxidation to sulfoxides or sulfonic acids, or S-alkylation) combined with reactions at the oxetane ring, leading to a wide range of novel derivatives for screening in various applications.

Integration into Advanced Materials Science Research

Oxetanes are finding increasing use in the production of high-performance polymers and advanced materials. businessresearchinsights.com Their ability to undergo polymerization makes them valuable monomers for creating products with desirable characteristics, such as durability and light weight, for high-tech industries like aerospace and automotive. businessresearchinsights.com

The thiol group in this compound makes it an exceptionally interesting candidate for materials science applications, particularly in the realm of thiol-ene chemistry. Thiol-ene "click" reactions are known for their high efficiency, rapid reaction rates, and insensitivity to oxygen and water, making them ideal for creating polymers and functionalizing surfaces.

Future research will likely explore the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The resulting materials could possess unique thermal, optical, or mechanical properties conferred by the incorporation of the rigid, polar oxetane ring. Potential applications include the development of advanced coatings, adhesives, and specialty photopolymers.

Expansion of Bioisosteric Applications Beyond Current Scope

In medicinal chemistry, the oxetane ring has gained significant attention as a valuable structural motif. acs.org It is often used as a bioisostere—a replacement for other functional groups like gem-dimethyl or carbonyl groups—to improve the physicochemical properties of drug candidates. acs.orgnih.gov Incorporating an oxetane can enhance aqueous solubility, metabolic stability, and lipophilicity, while adding three-dimensionality to the molecule, a desirable trait for modern drug design. acs.orgresearchgate.net

The future in this area lies in expanding the bioisosteric utility beyond these established replacements. The unique combination of the polar oxetane ring and the hydrogen-bond-donating, weakly acidic thiol group in this compound presents an opportunity to create novel bioisosteric replacements for more complex functional groups. Researchers will likely investigate how this specific moiety can be used to fine-tune drug-protein interactions, modulate cell permeability, and solve specific challenges in drug discovery programs, such as improving oral bioavailability or reducing off-target effects. The goal is to move beyond general property improvement to more nuanced, targeted applications in lead optimization.

Table 2: Known Physicochemical Benefits of Oxetane Incorporation

| Property | Impact of Oxetane Moiety | Reference |

|---|---|---|

| Aqueous Solubility | Generally increased | acs.orgresearchgate.net |

| Metabolic Stability | Can be improved | researchgate.net |

| Lipophilicity (LogD) | Can be fine-tuned | nih.gov |

| Molecular Geometry | Increases sp³ character and reduces planarity | acs.org |

| Basicity of Proximal Amines | Can be influenced/modulated | acs.org |

High-Throughput Synthesis and Screening of Derivatives

To accelerate the discovery of new drugs and materials, high-throughput methods are becoming indispensable. High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction conditions or molecular derivatives, significantly speeding up the optimization and discovery process. rsc.org

A major challenge in oxetane chemistry has been the limited availability of diverse building blocks, which has constrained the structural variety of oxetane-containing compounds in drug discovery campaigns. nih.gov Future efforts will focus on applying HTE to the synthesis of large libraries of this compound derivatives. By combining automated synthesis platforms with HTE, researchers can efficiently create and test thousands of related compounds for biological activity or material properties. This approach, which has already been used to optimize C-H arylation reactions of oxetanes, will be critical for unlocking the full potential of the this compound scaffold by systematically exploring its structure-activity relationships. rsc.org

Q & A

Q. What are the recommended synthetic routes for Oxetan-3-ylmethanethiol, and how can its purity be validated experimentally?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions, such as the displacement of a leaving group (e.g., halide) on oxetane derivatives using thiol nucleophiles. Key steps include:

- Characterization : Use -NMR and -NMR to confirm structural integrity, focusing on the oxetane ring (δ ~4.5–5.0 ppm) and thiol proton (δ ~1.3–1.6 ppm). Mass spectrometry (MS) should confirm molecular ion peaks.

- Purity Validation : Employ gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) with UV detection. Elemental analysis (C, H, S) can further validate stoichiometric purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations to avoid inhalation exposure.

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. In case of ingestion, administer activated charcoal and seek medical attention.

- Waste Disposal : Segregate waste in labeled containers and coordinate with certified hazardous waste disposal services to prevent environmental contamination .

Q. Which analytical techniques are optimal for quantifying this compound in reaction mixtures or biological matrices?

- Methodological Answer :

- Chromatography : GC-MS or LC-MS with selected ion monitoring (SIM) enhances sensitivity. Use internal standards (e.g., deuterated analogs) to correct for matrix effects.

- Spectroscopy : UV-Vis spectroscopy at λ ~230–260 nm (thiol-specific absorbance) for preliminary quantification.

- Calibration : Prepare standard curves in relevant solvents or matrices to ensure accuracy. Report limits of detection (LOD) and quantification (LOQ) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the thermal and pH stability of this compound under varying conditions?

- Methodological Answer :

- Experimental Design : Conduct accelerated stability studies by incubating the compound at elevated temperatures (e.g., 40°C, 60°C) and varying pH (2–12). Monitor degradation kinetics via HPLC at timed intervals.

- Data Analysis : Calculate half-life () using first-order kinetics. For example:

| Condition (pH/Temp) | Degradation Rate Constant () | (hours) |

|---|---|---|

| pH 7, 25°C | 0.005 h | 138.6 |

| pH 2, 40°C | 0.023 h | 30.1 |

Q. What strategies can address contradictions in reported spectroscopic data or reactivity profiles of this compound?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies under standardized conditions (solvent, temperature, instrumentation). For NMR discrepancies, verify solvent effects (e.g., DMSO vs. CDCl) on chemical shifts.

- Meta-Analysis : Systematically review literature to identify methodological inconsistencies (e.g., impurity levels, calibration errors). Use statistical tools (e.g., Bland-Altman plots) to assess data variability .

Q. How can computational methods predict the reactivity of this compound in novel catalytic or bioorthogonal reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reaction energetics (e.g., activation barriers for thiol-ene click reactions) and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Validation : Correlate computational predictions with experimental kinetic studies (e.g., stopped-flow spectroscopy). For example:

| Reaction Partner | Predicted (kcal/mol) | Observed (Ms) |

|---|---|---|

| Maleimide | 12.4 | 2.3 × 10 |

| Acrylate | 15.8 | 8.7 × 10 |

- Hybrid Approaches : Combine molecular dynamics (MD) simulations with experimental data to model solvent effects .

Key Considerations for Research Design

- Reproducibility : Document experimental parameters exhaustively (e.g., solvent purity, reaction atmosphere) to align with journal guidelines for supplementary materials .

- Ethical Data Reporting : Avoid selective data presentation; disclose all replicates and outliers in supporting information .

- Interdisciplinary Collaboration : Engage computational chemists, spectroscopists, and toxicologists to address multifaceted research gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.